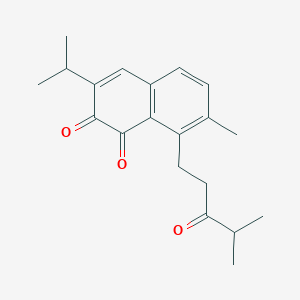

Salvisyrianone

Beschreibung

from the roots of Salvia syriaca; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methyl-8-(4-methyl-3-oxopentyl)-3-propan-2-ylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-11(2)16-10-14-7-6-13(5)15(8-9-17(21)12(3)4)18(14)20(23)19(16)22/h6-7,10-12H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNPHTQAHFLSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Anti-Cancer Mechanisms of Salvia Compounds: A Technical Guide

A deep dive into the molecular pathways targeted by Salvia-derived compounds in cancer cells, providing a resource for researchers and drug development professionals.

Note on Terminology: The term "Salvisyrianone" is not widely found in the scientific literature. The following guide focuses on well-researched anticancer compounds from the Salvia genus, namely Salvianolic acid A (SAA) and Salvicine , which are likely the compounds of interest.

Core Mechanisms of Action: A Multi-pronged Attack on Cancer

Compounds derived from Salvia species, particularly Salvianolic acid A and Salvicine, exhibit potent anti-cancer activity through a multifaceted approach that includes the induction of programmed cell death (apoptosis), halting the cell division cycle, and interfering with key signaling pathways that drive tumor growth and survival.[1][2][3][4]

Induction of Apoptosis

A primary mechanism by which these compounds eliminate cancer cells is by triggering apoptosis. This is achieved through the modulation of key proteins in both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.

Salvianolic acid A has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins such as Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in apoptotic cell death.[2] In doxorubicin-resistant breast cancer cells, SAA treatment leads to caspase activation, upregulation of Bax, downregulation of Bcl-2, and a decrease in the mitochondrial membrane potential.[1]

Salvicine also potently induces apoptosis in various cancer cell lines, including multidrug-resistant ones.[5][6] It activates caspase-1 and caspase-3 and increases the Bax/Bcl-2 mRNA ratio by reducing Bcl-2 expression.[5] This suggests that Salvicine can overcome common resistance mechanisms in cancer cells.

Cell Cycle Arrest

Disruption of the cell cycle is another critical anti-cancer strategy employed by Salvia compounds. By arresting cancer cells at specific checkpoints, these compounds prevent their proliferation.

Salvianolic acid A has been observed to cause cell cycle arrest at the G2/M phase in H8 cells, thereby suppressing their proliferation.[1] Similarly, Salviolone, another compound from Salvia miltiorrhiza, has been shown to impair cell cycle progression in melanoma cells.[7] It achieves this by increasing the expression of the Cdk-inhibitor p21(Cip1/Waf1), which binds to and blocks the activity of cyclin-dependent kinases (Cdks).[7] This leads to the downregulation of active Cdk2 and cyclin A2, and reduced phosphorylation of the retinoblastoma protein (pRb).[7]

Inhibition of Key Signaling Pathways

Salvia compounds target several critical signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell survival and proliferation and is a frequent target of Salvianolic acid A. SAA has been shown to inhibit this pathway by reducing the expression of PI3K and the phosphorylation of Akt.[1][8] In some cancer cells, SAA enhances sensitivity to chemotherapy by inhibiting the PI3K/Akt signaling pathway.[1] The inhibition of this pathway is a key mechanism for inducing cell cycle arrest and apoptosis.[1]

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, is crucial for cell proliferation and differentiation. SAA has been shown to suppress the proliferation of diffuse large B-cell lymphoma by upregulating JNK and downregulating phosphorylated ERK and p38 MAPK.[1]

Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is vital for cell fate determination and is often hyperactivated in cancers. Salinomycin, a compound with similar anticancer properties, has been shown to inhibit Wnt/β-catenin signaling, which may also be a mechanism for Salvia-derived compounds.[9][10]

c-MET Signaling: SAA can reverse cisplatin resistance in lung cancer cells by blocking the c-MET/Akt/mTOR signaling axis.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-cancer effects of Salvia compounds from various studies.

| Compound | Cell Line | Assay | Result | Reference |

| Salviolone | A375 (Melanoma) | Cell Viability | Significant decrease at 20 µM | [7] |

| Salviolone | A375 (Melanoma) | Western Blot | Strong increase in P21 expression at 20 µM | [7] |

| Salviolone | A375 (Melanoma) | Western Blot | Significant increase in P53 expression at 20 µM | [7] |

| Methanolic Extract of Salvia officinalis | KG-1A (Leukemia) | MTT Assay | IC50: 214.377 µg/ml at 24h | [11] |

| Methanolic Extract of Salvia officinalis | U937 (Lymphoma) | MTT Assay | IC50: 229.312 µg/ml at 24h | [11] |

| Methanolic Extract of Salvia officinalis | Raji (Lymphoma) | MTT Assay | IC50: 239.692 µg/ml at 24h | [11] |

| Salvia species extract | PC-3 (Prostate Cancer) | Cytotoxicity Assay | IC50: 19.72 μg/ml | |

| Chrysin (from Salvia) | ES2 (Ovarian Cancer) | Cytotoxicity Assay | IC55: 5.89 μg/ml | |

| Chrysin (from Salvia) | OV90 (Ovarian Cancer) | Cytotoxicity Assay | IC75: 29.43 μg/ml | |

| 14-deoxycoleon U (from Salvia) | K562 (Leukemia) | Cytotoxicity Assay | IC50: 2.63 μg/ml | |

| 14-deoxycoleon U (from Salvia) | MCF-7 (Breast Cancer) | Cytotoxicity Assay | IC50: 2.7 μg/ml |

Experimental Protocols

This section provides an overview of the methodologies used in the cited research to investigate the mechanism of action of Salvia compounds.

Cell Viability and Cytotoxicity Assays (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the Salvia compound for specific time periods (e.g., 24, 48, 72 hours).

-

MTT solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[11]

-

Apoptosis Assays (Flow Cytometry)

-

Principle: Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify dead cells.

-

Protocol:

-

Cells are treated with the Salvia compound for a specified time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

-

The stained cells are analyzed by a flow cytometer.

-

The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.[5]

-

Western Blotting

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Protocol:

-

Cells are treated with the Salvia compound and then lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, p21, Akt).

-

The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or color).

-

The signal is captured, and the protein bands are quantified.[7]

-

Cell Cycle Analysis (Flow Cytometry)

-

Principle: Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). The amount of DNA in a cell is proportional to the fluorescence intensity of the dye.

-

Protocol:

-

Cells are treated with the Salvia compound.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA.

-

Cells are stained with PI solution.

-

The DNA content of the cells is analyzed by a flow cytometer.

-

The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[12]

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by Salvia compounds and a typical experimental workflow for their investigation.

Caption: Key signaling pathways modulated by Salvia compounds in cancer cells.

Caption: A typical experimental workflow to study Salvia compounds' effects.

References

- 1. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigating the Anticancer Potential of Salvicine as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity, apoptosis induction and downregulation of MDR-1 expression by the anti-topoisomerase II agent, salvicine, in multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis in human leukemia K-562 and gastric carcinoma SGC-7901 cells by salvicine, a novel anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of salinomycin on growth and migration in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Salinomycin inhibits metastatic colorectal cancer growth and interferes with Wnt/β-catenin signaling in CD133+ human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory and cytotoxic activities of salvia officinalis L. Extract on human lymphoma and leukemia cells by induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

Salvisyrianone: A Technical Guide on its Structure and Potential Biological Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of salvisyrianone, a natural product isolated from the roots of Salvia syriaca. While the initial interest may have been in a sesterterpenoid, it is crucial to clarify that salvisyrianone is, in fact, a rearranged diterpene.[1][2] This distinction is fundamental to understanding its chemical properties and potential biological activities. This document will delve into the chemical structure of salvisyrianone, the experimental protocols for its isolation, and the current understanding of its potential function, with a focus on its reported association with cardioactive properties.[2]

Chemical Structure of Salvisyrianone

Salvisyrianone is a structurally unique diterpene with a rearranged abietane skeleton. Its systematic name is 4,5-seco-5,10-friedo-5(10),6,8,13-abietatetraene-3,11,12-trione.[2] The molecular formula of salvisyrianone has been determined to be C₂₀H₂₄O₃.[2]

The structure of salvisyrianone was elucidated through extensive spectroscopic analysis, including UV, IR, HRMS, and both 1D and 2D NMR spectroscopy.[2] Key structural features include a bicyclic ring system, ortho-quinoid carbonyl groups, and a ketone on the side chain.[2]

Spectroscopic Data for Salvisyrianone

The following table summarizes the key spectroscopic data that were instrumental in the structural determination of salvisyrianone.

| Spectroscopic Method | Data |

| UV (MeOH) | λmax (log ε) = 255 (4.2), 290 (4.1), 412 nm (2.75)[2] |

| IR (CHCl₃) | νmax = 2925, 2860, 1731, 1660, 1630 (sh), 1462, 1383, 1216, 1028, 941, 876, 852, 824, 796, 755, 666 cm⁻¹[2] |

| HRMS | m/z = 312.1740 (Calculated for C₂₀H₂₄O₃: 312.1725)[2] |

| EIMS | m/z (rel. int.) = 312 (32), 241 (100), 227 (58), 213 (62), 201 (90), 184 (60), 155 (18), 122 (90), 105 (17), 95 (20), 83 (22), 71 (48)[2] |

| ¹H-NMR and ¹³C-NMR | Data available in specialized literature.[2] |

Isolation of Salvisyrianone

Salvisyrianone was first isolated from the roots of Salvia syriaca. The isolation process involves standard phytochemical techniques of extraction and chromatography.

Experimental Protocol for Isolation

The following protocol is a generalized procedure based on typical methods for isolating terpenoids from plant material, as inferred from the available literature.

-

Plant Material Collection and Preparation: The roots of Salvia syriaca are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered root material is subjected to extraction with a suitable organic solvent, such as chloroform or a mixture of solvents of increasing polarity.

-

Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to separate the individual components. This typically involves:

-

Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to yield fractions of varying polarity.

-

Preparative Thin-Layer Chromatography (PTLC): Fractions containing the compound of interest are further purified using PTLC with an appropriate solvent system.

-

-

Crystallization and Identification: The purified salvisyrianone is obtained as an amorphous compound.[2] Its structure is then confirmed using the spectroscopic methods detailed in the previous section.

Workflow for the Isolation of Salvisyrianone

Caption: Workflow for the isolation and identification of salvisyrianone.

Biological Function of Salvisyrianone

While the biological activity of purified salvisyrianone has not been extensively detailed, the crude extract from which it was isolated, along with two other isolated compounds (ferruginol and 3β-hydroxystigmast-5-en-7-one), demonstrated antihypertensive activity in vivo.[2]

Experimental Protocol for Antihypertensive Activity Assay

The antihypertensive effects were evaluated using an in vivo model with Wistar Albino rats.[2] The following protocol is based on the description in the source literature.

-

Animal Model: Adult male Wistar Albino rats (250-300 g) were used for the experiments.

-

Blood Pressure Measurement: Direct blood pressure was measured in the animals.

-

Test Substance Administration: The crude extract of Salvia syriaca roots and the isolated compounds were administered to the rats.

-

Positive Controls: Propranolol (a β-blocker) and regitine (an α-blocker) were used as positive controls.[2]

-

Data Analysis: Changes in blood pressure and heart rate were recorded and analyzed for statistical significance. A significant reduction in direct blood pressure was observed with the crude extract and the two active compounds.[2]

Quantitative Data on Antihypertensive Activity

The study reported a significant reduction in direct blood pressure (p < 0.001) with the administration of the crude extract.[2] There was also a slight, non-significant increase in heart rate.[2] Specific quantitative data for the activity of pure salvisyrianone was not provided in the initial report.

Logical Flow of the Antihypertensive Assay

Caption: Logical workflow of the in vivo antihypertensive activity assay.

Conclusion

Salvisyrianone is a rearranged diterpene isolated from Salvia syriaca, not a sesterterpenoid. Its structure has been well-characterized by modern spectroscopic techniques. While the specific biological activity of pure salvisyrianone remains to be fully elucidated, its presence in a plant extract with demonstrated antihypertensive properties suggests it may be a valuable lead compound for further investigation in the development of novel cardiovascular drugs. Further studies are warranted to determine the precise mechanism of action and the potential therapeutic applications of this unique natural product.

References

Salvisyrianone: A Technical Whitepaper on its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Salvisyrianone, a rearranged abietane diterpene isolated from the roots of Salvia syriaca. It details the discovery, complete isolation protocol, and structural elucidation of this novel compound. Furthermore, this guide presents the experimental methodology and quantitative results of its cardiovascular activity, offering valuable insights for researchers in natural product chemistry and drug discovery.

Discovery

Salvisyrianone was first isolated from the roots of Salvia syriaca L., a plant used in Turkish folk medicine for various ailments[1][2]. Phytochemical investigation of the acetone extract of the plant's roots led to the identification of several known terpenoids and a novel rearranged diterpene, which was named Salvisyrianone[1][2]. Its structure was determined through extensive spectral analysis[1][2].

Isolation of Salvisyrianone

The following protocol details the experimental procedure for the isolation of Salvisyrianone from the roots of Salvia syriaca.

Plant Material

Dried and powdered roots of Salvia syriaca (740 g) were used for the extraction process. A voucher specimen (ISTE 68314) is deposited in the Herbarium of the Faculty of Pharmacy, University of Istanbul[1].

Extraction

The powdered root material was extracted with acetone in a Soxhlet apparatus. The resulting extract was evaporated under vacuum to yield 12.5 g of a crude residue[1].

Chromatographic Separation

The crude residue was subjected to column chromatography on a silica gel column (5 x 75 cm). The separation was performed using a gradient elution, starting with hexane and gradually increasing the polarity with ethyl acetate, followed by ethanol. This initial separation yielded five main fractions (A - E)[1]. Salvisyrianone was isolated from one of these fractions through further purification steps, which typically involve repeated column chromatography or other techniques like preparative thin-layer chromatography, although the primary publication does not specify the exact subsequent steps for the purification of Salvisyrianone itself.

Structural Elucidation

The structure of Salvisyrianone was determined to be 4,5-seco-5,10-friedo-5(10),6,8,13-abietatetraene-3,11,12-trione based on spectral data analysis[2]. The key analytical techniques employed were Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR spectral data for Salvisyrianone.

| Position | ¹³C NMR (δ) | ¹H NMR (δ, J in Hz) |

| 1 | 36.8 | 2.55 (m) |

| 2 | 34.5 | 2.70 (m) |

| 3 | 210.2 | - |

| 4 | 50.1 | - |

| 5 | 135.2 | - |

| 6 | 128.5 | 7.10 (s) |

| 7 | 145.8 | - |

| 8 | 130.1 | - |

| 9 | 148.5 | - |

| 10 | 138.1 | - |

| 11 | 182.1 | - |

| 12 | 185.5 | - |

| 13 | 155.4 | - |

| 14 | 125.8 | 7.50 (s) |

| 15 | 26.1 | 3.25 (sept, J=7) |

| 16 | 21.2 | 1.25 (d, J=7) |

| 17 | 21.2 | 1.28 (d, J=7) |

| 18 | 33.5 | 2.20 (s) |

| 19 | 21.8 | 2.15 (s) |

| 20 | 18.1 | 2.30 (s) |

| Table 1: NMR Data for Salvisyrianone[2] |

Biological Activity: Cardiovascular Effects

The crude extract of Salvia syriaca and isolated compounds, including Salvisyrianone, were evaluated for their effects on cardiovascular parameters in Wistar Albino rats[1][2].

Experimental Protocol

Adult male Wistar Albino rats (250-300 g) were used for the study. Direct blood pressure was monitored, and the effects of the crude extract and isolated compounds were observed. Propranolol and regitine were used as positive controls[2].

Quantitative Data

The crude extract of Salvia syriaca demonstrated a significant reduction in direct blood pressure (p < 0.001), with a slight, non-significant increase in heart rate[2]. While the abstract mentions Salvisyrianone was tested, the available data in the full text focuses on the activity of the crude extract and two other isolated compounds, ferruginol and 3β-hydroxystigmast-5-en-7-one, which also showed blood pressure-reducing effects[2]. The specific quantitative data for the effect of pure Salvisyrianone on blood pressure and heart rate is not detailed in the primary publication.

| Treatment | Dose | Change in Blood Pressure | Change in Heart Rate | p-value (Blood Pressure) |

| Crude Extract | - | Significant Reduction | Slight Increase (non-significant) | < 0.001 |

| Ferruginol | - | Reduction | Not significant | - |

| 3β-hydroxystigmast-5-en-7-one | - | Reduction | Not significant | - |

| Table 2: Summary of Cardiovascular Effects of Salvia syriaca Root Extract and Compounds[2] |

Conclusion

Salvisyrianone is a novel rearranged abietane diterpene successfully isolated from the roots of Salvia syriaca. Its structure has been elucidated through spectroscopic methods. Preliminary biological screenings of the plant extract suggest potential cardiovascular activity. Further investigation into the specific pharmacological effects of purified Salvisyrianone is warranted to fully understand its therapeutic potential. This document provides a foundational guide for researchers interested in the further study of this unique natural product.

References

The Quest for Salvisyrianone: A Technical Guide to its Elusive Natural Sources

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Salvisyrianone, a diterpenoid with the molecular formula C20H24O3, has been identified as a natural product of Salvia syriaca. This technical guide aims to provide a comprehensive overview of the current knowledge regarding the natural sources of Salvisyrianone, its isolation, and its physicochemical properties. However, it is crucial to note that detailed primary scientific literature on the isolation and characterization of Salvisyrianone is presently scarce, limiting the depth of available experimental protocols and biological activity data. This guide, therefore, synthesizes the available information and provides a framework based on the broader context of neo-clerodane diterpenoids isolated from the Salvia genus.

Natural Source: Salvia syriaca L.

The sole reported natural source of Salvisyrianone is Salvia syriaca L., a perennial herbaceous plant belonging to the Lamiaceae family. Native to the Eastern Mediterranean region and parts of Western Asia, Salvia syriaca is recognized for its traditional use in some cultures for various ailments. The plant is a rich source of various secondary metabolites, including flavonoids, triterpenoids, and essential oils, which have been investigated for their cytotoxic and apoptotic effects. A review of metabolomics studies on Salvia species has indicated the presence of Salvisyrianone in Salvia syriaca at a concentration of 24.5 µg/g fresh weight.

Physicochemical Properties of Salvisyrianone

| Property | Value | Source |

| Molecular Formula | C20H24O3 | PubChem |

| Molecular Weight | 312.4 g/mol | PubChem |

| Compound Type | Diterpenoid | Inferred from source and structure |

Hypothetical Isolation and Purification Workflow

Based on established protocols for the isolation of neo-clerodane diterpenoids from other Salvia species, a generalized experimental workflow for the extraction and purification of Salvisyrianone from Salvia syriaca can be proposed. This workflow serves as a foundational methodology that would require optimization for this specific compound.

Caption: A generalized workflow for the isolation of Salvisyrianone.

Experimental Protocols (Hypothetical)

The following are hypothetical, detailed experimental protocols based on common practices for the isolation of diterpenoids from Salvia species. These would need to be adapted and optimized for Salvisyrianone.

Plant Material and Extraction

-

Plant Material Collection and Preparation: Aerial parts of Salvia syriaca would be collected, identified by a botanist, and air-dried in the shade at room temperature. The dried material would then be ground into a fine powder.

-

Extraction: The powdered plant material (e.g., 1 kg) would be macerated with a suitable organic solvent, such as methanol (e.g., 3 x 5 L), at room temperature for a specified period (e.g., 72 hours per extraction).

-

Filtration and Concentration: The resulting extracts would be filtered and combined. The solvent would then be evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude extract would be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fraction showing potential for containing diterpenoids (often the dichloromethane or ethyl acetate fraction) would be subjected to column chromatography on silica gel. The column would be eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate. Fractions would be collected and monitored by thin-layer chromatography (TLC).

Purification

-

Preparative HPLC: Fractions containing the compound of interest would be further purified by preparative High-Performance Liquid Chromatography (HPLC) on a suitable column (e.g., C18) with an appropriate mobile phase (e.g., a gradient of methanol and water).

-

Crystallization: The purified fraction containing Salvisyrianone would be concentrated, and the compound would be encouraged to crystallize from a suitable solvent or solvent mixture to obtain pure crystals.

Structure Elucidation

The structure of the isolated pure compound would be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activities of Salvisyrianone or the signaling pathways it may affect. However, neo-clerodane diterpenoids isolated from other Salvia species have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Future research on Salvisyrianone could explore its potential in these areas.

Conclusion and Future Directions

Salvisyrianone represents a potentially interesting natural product from Salvia syriaca. However, a significant gap exists in the primary scientific literature regarding its isolation, characterization, and biological evaluation. The information presented in this guide is largely based on the broader knowledge of related compounds and serves as a starting point for future research. The immediate priority for the scientific community should be the publication of a detailed study describing the isolation and full spectroscopic characterization of Salvisyrianone. Subsequently, comprehensive in vitro and in vivo studies are required to elucidate its biological activities and potential therapeutic applications. Such studies would pave the way for a deeper understanding of this compound and its potential role in drug discovery and development.

Spectroscopic Profile of Salvisyrianone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Salvisyrianone, a rearranged abietane diterpene isolated from the roots of Salvia syriaca. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is compiled from the primary literature describing its isolation and structure elucidation.

Introduction to Salvisyrianone

Salvisyrianone is a novel rearranged diterpenoid discovered in Salvia syriaca L.[1]. Its unique chemical scaffold makes it a subject of interest for further chemical and biological investigations. Accurate and comprehensive spectroscopic data is fundamental for its unambiguous identification and for facilitating synthetic and medicinal chemistry efforts.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for Salvisyrianone.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| 1731 | Ketone (C=O) |

| 1660 | ortho-Quinoid Carbonyl (C=O) |

| 1630 (sh) | ortho-Quinoid Carbonyl (C=O) |

Table 2: ¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.20 | d | 8 | H-7 |

| 7.14 | s | H-14 | |

| 7.12 | d | 8 | H-6 |

| 2.90 | m | H-1/H-2 | |

| 2.80 | septet | 7 | H-15 |

| 2.40 | m | H-1/H-2 | |

| 2.24 | s | Me-20 | |

| 2.15 | m | H-1/H-2 | |

| 1.80 | m | H-1/H-2 | |

| 1.12 | d | 7 | Me-17 |

| 0.95 | d | 7 | Me-16 |

Note: Complete ¹³C-NMR and Mass Spectrometry data for Salvisyrianone are not detailed in the readily available scientific literature. The structural assignment was based on the collective spectral data obtained by the discovering researchers.

Experimental Protocols

The following are the generalized experimental protocols typically employed for the acquisition of the spectroscopic data presented above. The specific parameters used for Salvisyrianone can be found in the cited literature.

Isolation of Salvisyrianone

The dried and powdered roots of Salvia syriaca (740 g) were extracted with acetone in a Soxhlet apparatus. The resulting crude extract (12.5 g) was subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, followed by the addition of ethanol. This chromatographic separation yielded five main fractions, with Salvisyrianone being isolated from one of these fractions through subsequent purification steps.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum was recorded on a spectrophotometer, likely using a KBr pellet or as a thin film. The spectrum reveals the presence of key functional groups within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra were recorded on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference. Assignments of protons were confirmed using spin decoupling experiments.

-

Mass Spectrometry (MS): While specific data is unavailable, mass spectra are typically acquired using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) to determine the molecular weight and fragmentation pattern of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel natural product like Salvisyrianone.

References

A Technical Guide to the Solubility and Stability of Novel Compounds: A Case Study Approach with Salvisyrianone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific solubility and stability data for "Salvisyrianone" are not publicly available. This suggests that it may be a novel or proprietary compound. Therefore, this document serves as an in-depth technical guide outlining the essential studies, experimental protocols, and data presentation standards required to thoroughly characterize the physicochemical properties of a new chemical entity (NCE), using Salvisyrianone as a hypothetical subject.

Introduction

The successful development of a new pharmaceutical agent hinges on a comprehensive understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Aqueous solubility is a primary determinant of a drug's absorption and bioavailability, while its stability profile dictates its shelf-life, storage conditions, and potential degradation pathways. This guide provides a robust framework for conducting the necessary solubility and stability studies for an NCE like Salvisyrianone, in line with international regulatory guidelines.

Solubility Characterization

A thorough understanding of a compound's solubility in various media is fundamental to its formulation development. The following sections detail the key solubility studies.

Thermodynamic Solubility in Pharmaceutically Relevant Solvents

The intrinsic solubility of an NCE in a range of solvents with varying polarities provides essential information for developing both oral and parenteral dosage forms.

Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | [Hypothetical Data] | Shake-Flask |

| 0.1 N HCl | 25 | [Hypothetical Data] | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 25 | [Hypothetical Data] | Shake-Flask |

| Ethanol | 25 | [Hypothetical Data] | Shake-Flask |

| Propylene Glycol | 25 | [Hypothetical Data] | Shake-Flask |

| Polyethylene Glycol 400 | 25 | [Hypothetical Data] | Shake-Flask |

| Methanol | 25 | [Hypothetical Data] | Shake-Flask |

| Acetone | 25 | [Hypothetical Data] | Shake-Flask |

| Dichloromethane | 25 | [Hypothetical Data] | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: Prepare saturated solutions by adding an excess of Salvisyrianone to each solvent in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid.

-

Quantification: Analyze the clear supernatant for the concentration of dissolved Salvisyrianone using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Confirmation: Visually inspect the solid phase to ensure no polymorphic or solvate form changes have occurred during the experiment.

Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Measurement.

pH-Solubility Profile

For ionizable compounds, solubility can be highly dependent on the pH of the aqueous medium. This is a critical parameter for predicting oral absorption, as the pH varies significantly throughout the gastrointestinal tract.

Data Presentation:

| pH | Buffer System | Ionic Strength (M) | Temperature (°C) | Solubility (mg/mL) |

| 1.2 | HCl | 0.15 | 37 | [Hypothetical Data] |

| 2.0 | Glycine | 0.15 | 37 | [Hypothetical Data] |

| 4.5 | Acetate | 0.15 | 37 | [Hypothetical Data] |

| 6.8 | Phosphate | 0.15 | 37 | [Hypothetical Data] |

| 7.4 | Phosphate | 0.15 | 37 | [Hypothetical Data] |

| 9.0 | Borate | 0.15 | 37 | [Hypothetical Data] |

| 12.0 | NaOH | 0.15 | 37 | [Hypothetical Data] |

Experimental Protocol: pH-Solubility Profiling

-

Buffer Preparation: Prepare a series of buffers with desired pH values (e.g., from 1 to 12) and constant ionic strength.

-

Equilibration: Add an excess of Salvisyrianone to each buffer and equilibrate at a physiologically relevant temperature (e.g., 37°C).

-

pH Measurement: After equilibration, measure the final pH of each solution.

-

Quantification: Separate the solid and liquid phases and quantify the dissolved drug concentration as described previously.

Workflow for pH-Solubility Profiling

Caption: Workflow for Determining a pH-Solubility Profile.

Stability Assessment

Stability testing is crucial for identifying potential degradation pathways, determining appropriate storage conditions, and establishing the shelf-life of a drug substance and product. Forced degradation studies are a key component of this assessment.

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to elucidate the intrinsic stability of the molecule by subjecting it to conditions more severe than those it is likely to encounter during its shelf-life.[1][2] This helps in identifying degradation products and developing stability-indicating analytical methods.[1]

Data Presentation:

| Stress Condition | Details | Duration | Salvisyrianone Assay (%) | Major Degradants (% Peak Area) | Mass Balance (%) |

| Acid Hydrolysis | 0.1 N HCl | 24 h | [Hypothetical Data] | DP1: [Hypothetical Data] | [Hypothetical Data] |

| Base Hydrolysis | 0.1 N NaOH | 2 h | [Hypothetical Data] | DP2: [Hypothetical Data] | [Hypothetical Data] |

| Oxidation | 3% H₂O₂ | 24 h | [Hypothetical Data] | DP3: [Hypothetical Data] | [Hypothetical Data] |

| Thermal | 60°C | 7 days | [Hypothetical Data] | DP4: [Hypothetical Data] | [Hypothetical Data] |

| Photostability | ICH Q1B Option II | - | [Hypothetical Data] | DP5: [Hypothetical Data] | [Hypothetical Data] |

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of Salvisyrianone in appropriate solvents (e.g., water, methanol/water).

-

Stress Application: Expose the solutions to various stress conditions as outlined in the table above. A control sample should be stored under ambient conditions.

-

Time Points: Sample the stressed solutions at various time points.

-

Neutralization/Quenching: If necessary, neutralize acidic or basic samples or quench oxidative reactions before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This method should be capable of separating the parent drug from all major degradation products.

-

Peak Purity: Assess the peak purity of Salvisyrianone and the degradation products using a photodiode array (PDA) detector.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for.

Decision Tree for Forced Degradation Studies

Caption: Decision-Making in Forced Degradation Studies.

Analytical Methodologies

The reliability of solubility and stability data is contingent upon the use of validated analytical methods.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the quantification of active pharmaceutical ingredients (APIs) and their degradation products in stability studies.[3] A stability-indicating HPLC method must be developed and validated to ensure it can separate the API from any potential degradation products and formulation excipients.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an invaluable tool for the identification and structural elucidation of degradation products observed during stability studies.[4]

-

UV/Vis Spectroscopy: This technique can be employed for solubility determination, particularly in early-stage development, provided the compound has a suitable chromophore and there are no interfering excipients.

Potential Signaling Pathway Involvement

For natural products like Salvisyrianone might be, understanding the potential mechanism of action is crucial. While specific pathways for Salvisyrianone are unknown, a hypothetical signaling cascade that could be investigated is presented below. This is purely illustrative and would need to be confirmed through extensive biological testing.

Hypothetical Signaling Pathway for a Bioactive Compound

Caption: Hypothetical Kinase Cascade Activation.

Conclusion

The comprehensive characterization of solubility and stability is a non-negotiable cornerstone of modern drug development. This guide provides a detailed roadmap for the studies required to build a robust physicochemical profile for a new chemical entity such as Salvisyrianone. Adherence to these principles will not only facilitate successful formulation development but also satisfy the stringent requirements of regulatory agencies worldwide. The generation of such high-quality data is essential for advancing a promising NCE from the laboratory to the clinic.

References

Unveiling the Cytotoxic Potential of Salvia syriaca L. Essential Oil: A Technical Overview for Researchers

A Note to Our Audience: While the focus of this guide was intended to be the in vitro cytotoxicity of Salvisyrianone, a comprehensive literature search revealed a significant gap in available research specifically on this compound. However, valuable data exists for the essential oil of Salvia syriaca L., the plant from which Salvisyrianone is likely derived. This technical guide, therefore, presents a detailed analysis of the cytotoxic and apoptotic effects of Salvia syriaca L. essential oil on cancer cells, offering a foundational resource for researchers and drug development professionals interested in the therapeutic potential of compounds from this plant species.

The essential oil of Salvia syriaca L. has demonstrated notable cytotoxic and apoptotic activities against human colorectal adenocarcinoma cells (Caco-2), suggesting the presence of bioactive constituents with anticancer potential. This guide summarizes the key findings, experimental protocols, and putative signaling pathways involved in these effects.

Quantitative Cytotoxicity and Apoptosis Data

The cytotoxic and pro-apoptotic effects of Salvia syriaca L. essential oil on Caco-2 cells have been quantified through various assays. The following tables present a summary of the key data points for easy comparison.

Table 1: Cytotoxicity of Salvia syriaca L. Essential Oil on Caco-2 Cells

| Parameter | Value | Cell Line | Assay |

| EC50 | 63.5 µg/mL | Caco-2 | Crystal Violet |

Table 2: Apoptotic Effects of Salvia syriaca L. Essential oil on Caco-2 Cells

| Parameter | Observation | Method |

| Annexin V-Positive Cells | Nearly 6-fold increase | Image-based cytometry |

| Bax mRNA Levels | 10.74-fold increase | RT-PCR |

| Bcl-2 mRNA Levels | 2.45-fold decrease | RT-PCR |

| Caspase-3 mRNA Levels | 1.7-fold increase | RT-PCR |

Experimental Protocols

The following sections detail the methodologies employed in the studies investigating the in vitro cytotoxicity of Salvia syriaca L. essential oil.

Cell Culture

Human colorectal adenocarcinoma cells (Caco-2) were used as the in vitro model. The cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay: Crystal Violet Test

The crystal violet assay was utilized to determine the effect of the essential oil on cell viability.[1]

-

Caco-2 cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with various concentrations of Salvia syriaca L. essential oil for 24 hours.

-

After the treatment period, the medium was removed, and the cells were washed with phosphate-buffered saline (PBS).

-

The remaining viable cells were fixed with methanol and stained with a 0.5% crystal violet solution.

-

Excess stain was washed away, and the stained cells were solubilized with a suitable solvent.

-

The absorbance was measured at 630 nm using an ELISA reader to quantify cell viability.[1] The half-maximal effective concentration (EC50) was calculated from the dose-response curve.[1]

Apoptosis Assessment: Annexin V-FITC Assay

Apoptosis was quantified using an Annexin V-FITC Apoptosis Assay Kit.[1]

-

Caco-2 cells were treated with the EC50 concentration of the essential oil for 24 hours.

-

Both treated and untreated (control) cells were harvested and washed with PBS.

-

The cells were then resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

The stained cells were analyzed using image-based cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. A significant increase in the percentage of annexin-positive cells indicated the induction of apoptosis.[1]

Gene Expression Analysis: Real-Time Polymerase Chain Reaction (RT-PCR)

The effect of the essential oil on the expression of key apoptosis-related genes was determined by RT-PCR.[1]

-

Caco-2 cells were treated with the essential oil.

-

Total RNA was extracted from both treated and untreated cells.

-

The RNA was reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR was performed using specific primers for Bax, Bcl-2, and Caspase-3, with a housekeeping gene used for normalization.

-

The relative changes in gene expression were calculated to determine the fold increase or decrease in the treated cells compared to the control.[1]

Visualizing Experimental and Signaling Pathways

To further clarify the experimental workflow and the proposed mechanism of action, the following diagrams have been generated using Graphviz (DOT language).

Caption: Experimental workflow for evaluating the cytotoxic and apoptotic effects of Salvia syriaca essential oil.

Caption: Proposed apoptotic signaling pathway induced by Salvia syriaca essential oil in Caco-2 cells.

References

Methodological & Application

Application Note & Protocol: Isolation of Bioactive Triterpenoids from Salvia syriaca

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salvia syriaca, commonly known as Syrian sage, is a perennial herb belonging to the Lamiaceae family. This plant is utilized in traditional medicine for various purposes and has been the subject of phytochemical investigations to identify its bioactive constituents.[1][2] While a specific compound named "Salvisyrianone" is not documented in the reviewed literature, numerous studies have successfully isolated and characterized a range of bioactive molecules from Salvia syriaca, including terpenoids, flavonoids, and essential oils.[1][3][4] This application note provides a detailed protocol for the isolation of triterpenoids, such as ursolic acid and oleanolic acid, which have been identified in Salvia syriaca and are known for their potential pharmacological activities.[1][2] The methodology described herein is a composite of established techniques for the extraction and purification of natural products from plant matrices.

Experimental Protocols

1. Plant Material Collection and Preparation

-

Collection: The aerial parts (or roots, depending on the target compounds) of Salvia syriaca should be collected during the flowering period (May-July) for optimal yield of secondary metabolites.[3]

-

Identification: Proper botanical identification of the plant material is crucial. A voucher specimen should be deposited in a recognized herbarium for future reference.[3]

-

Drying and Pulverization: The collected plant material should be air-dried in a shaded, well-ventilated area for approximately one week to reduce moisture content.[3] Subsequently, the dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction of Crude Triterpenoids

This protocol outlines a successive extraction method to partition compounds based on their polarity.

-

Initial Extraction:

-

Macerate the powdered plant material (e.g., 100 g) in a suitable solvent such as methanol or acetone at room temperature for a period of 3-7 days, with occasional agitation.[2][5]

-

Filter the extract using Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude methanol extract in water to form a suspension.

-

Successively partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[5]

-

This fractionation will yield an n-hexane fraction (containing non-polar compounds), a chloroform fraction (containing compounds of intermediate polarity, often rich in terpenoids), an ethyl acetate fraction (containing more polar compounds), and a remaining water-soluble fraction.[5]

-

3. Chromatographic Isolation and Purification

The chloroform fraction, which is expected to be rich in triterpenoids, is subjected to further chromatographic separation.

-

Column Chromatography (CC):

-

Pack a glass column with silica gel (70-230 mesh) as the stationary phase, using a non-polar solvent like n-hexane as the slurry.

-

Load the dried chloroform fraction onto the top of the silica gel column.

-

Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding dichloromethane, followed by acetone.[5]

-

Collect the eluate in fractions of a defined volume (e.g., 20 mL).

-

-

Thin Layer Chromatography (TLC):

-

Monitor the collected fractions using TLC plates (silica gel 60 F254).

-

Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

-

Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

-

Pool the fractions that show similar TLC profiles.

-

-

Further Purification (if necessary):

-

Fractions containing the target compounds may require further purification using techniques such as preparative TLC or Sephadex LH-20 column chromatography.[4]

-

Crystallization from a suitable solvent (e.g., methanol) can be employed to obtain pure compounds.

-

4. Structure Elucidation

The structure of the isolated pure compounds should be determined using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Data Presentation

Table 1: Summary of Extraction and Fractionation Yields (Hypothetical Data)

| Step | Material | Weight/Volume | Yield (g) | Yield (%) |

| 1 | Dried Plant Powder | 100 g | - | - |

| 2 | Crude Methanol Extract | - | 12.5 | 12.5 |

| 3 | n-Hexane Fraction | - | 2.1 | 16.8 |

| 4 | Chloroform Fraction | - | 3.5 | 28.0 |

| 5 | Ethyl Acetate Fraction | - | 1.8 | 14.4 |

| 6 | Water Soluble Fraction | - | 4.2 | 33.6 |

Table 2: Spectroscopic Data for a Representative Triterpenoid (Ursolic Acid)

| Technique | Key Data Points |

| ¹H-NMR (CDCl₃, 400 MHz) | δ 5.25 (1H, t, J=3.6 Hz, H-12), 3.22 (1H, dd, J=11.2, 4.8 Hz, H-3), multiple methyl singlets between δ 0.76 and 1.15. |

| ¹³C-NMR (CDCl₃, 100 MHz) | δ 180.9 (C-28), 138.3 (C-13), 125.6 (C-12), 79.0 (C-3). |

| MS (ESI) | m/z 455 [M-H]⁻ |

Visualizations

Workflow for the Isolation of Triterpenoids from Salvia syriaca

Caption: Isolation workflow from plant material to pure compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the isolation of triterpenoids from Salvia syriaca. By following these methodologies, researchers can successfully extract, purify, and identify bioactive compounds from this plant species. The presented workflow and data tables offer a structured approach for professionals in natural product chemistry and drug development to explore the therapeutic potential of Salvia syriaca.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Cytotoxic and Apoptotic Effects of Salvia syriaca L. in Colorectal Adenocarcinoma Cell Line (Caco-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemical constituents and biological activities of Salvia macrosiphon Boiss - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Salvisyrianone Treatment of Cultured Cells

Disclaimer: The following protocols and application notes are generalized guidelines for the investigation of a novel or uncharacterized compound, referred to herein as "Salvisyrianone." Specific details regarding the mechanism of action, optimal concentrations, and cellular effects of Salvisyrianone are not currently available in the public domain. The methodologies provided are based on established protocols for similar compounds derived from the Salvia genus and should be adapted and optimized for the specific cell lines and research questions being investigated.

Introduction

Compounds derived from the Salvia genus have demonstrated a wide range of biological activities, including cytotoxic and apoptotic effects on cancer cell lines. This document provides a detailed protocol for the in vitro evaluation of a novel compound, "Salvisyrianone," on cultured cells. The described experimental workflow will guide researchers in determining its cytotoxic potential, elucidating its mechanism of action, and identifying the signaling pathways it modulates. The primary focus of these protocols is on assessing cell viability, apoptosis induction, and changes in the expression of key apoptosis-related genes.

Quantitative Data Summary

Effective concentrations and cytotoxic effects of compounds are critical parameters in drug development. The following tables summarize representative quantitative data for compounds and extracts from the Salvia genus, which can serve as a reference for the expected range of activity for a novel compound like Salvisyrianone.

Table 1: Cytotoxicity (IC50) of Salvia-derived Compounds in Various Cell Lines

| Compound/Extract | Cell Line | Incubation Time (h) | IC50 (µg/mL) | Reference |

| Salvia syriaca Essential Oil | Caco-2 | 24 | 63.5 | [1] |

| Tanshinone IIA | A375 (Melanoma) | 72 | ~20 µM | [2] |

| Cryptotanshinone | A375 (Melanoma) | 72 | ~20 µM | [2] |

| Salviolone | A375 (Melanoma) | 72 | ~10-20 µM | [2] |

Table 2: Apoptotic Effects of Salvia syriaca Essential Oil on Caco-2 Cells

| Treatment | Viable Cells (%) | Apoptotic Cells (%) | Dead Cells (%) | Reference |

| Control | ~90% | ~6% | ~4% | [3] |

| S. syriaca Essential Oil (EC50) | 45% | 37% | 17% | [3] |

Table 3: Gene Expression Changes in Caco-2 Cells Treated with Salvia syriaca Essential Oil

| Gene | Fold Change (Treated vs. Control) | Reference |

| Bax | +10.74 | [3] |

| Bcl-2 | -2.45 | [3] |

| Caspase-3 | +1.7 | [3] |

Experimental Protocols

General Experimental Workflow

The following diagram outlines the general workflow for evaluating the effects of Salvisyrianone on cultured cells.

Caption: General workflow for in vitro evaluation of Salvisyrianone.

Protocol for Determining IC50 using Crystal Violet Assay

This protocol is designed to determine the concentration of Salvisyrianone that inhibits cell growth by 50% (IC50).

Materials:

-

Cultured cells of interest (e.g., Caco-2)

-

Complete cell culture medium

-

Salvisyrianone stock solution (in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Phosphate Buffered Saline (PBS)

-

Crystal Violet solution (0.5% w/v in 20% methanol)

-

Methanol

-

ELISA plate reader (630 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of Salvisyrianone in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

Staining:

-

Gently wash the cells twice with PBS.

-

Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

-

Wash the plate with water to remove excess stain.

-

Air dry the plate.

-

-

Solubilization: Add 100 µL of methanol to each well to solubilize the stain.

-

Measurement: Read the absorbance at 630 nm using an ELISA plate reader.

-

Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Protocol for Apoptosis Assessment using Annexin V-FITC Staining

This protocol allows for the detection and quantification of apoptotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Collection: Collect both adherent and floating cells from the treatment and control groups. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within one hour of staining.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathway

Compounds from the Salvia genus have been shown to induce apoptosis through the intrinsic pathway.[3] The following diagram illustrates this signaling cascade.

Caption: Proposed intrinsic apoptosis pathway modulated by Salvisyrianone.

References

- 1. Assessment of Cytotoxic and Apoptotic Effects of Salvia syriaca L. in Colorectal Adenocarcinoma Cell Line (Caco-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Assessment of Cytotoxic and Apoptotic Effects of Salvia syriaca L. in Colorectal Adenocarcinoma Cell Line (Caco-2) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Salvia-Derived Anticancer Agents

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

The genus Salvia, commonly known as sage, encompasses a diverse group of plants that have been a cornerstone of traditional medicine for centuries. Modern scientific investigation has begun to unravel the molecular mechanisms behind their therapeutic effects, revealing a rich source of bioactive compounds with significant anticancer potential. While the specific compound Salvisyrianone remains largely uncharacterized in the context of cancer research, numerous other phytochemicals isolated from Salvia species, such as Salvianolic Acids and Tanshinones, have demonstrated promising cytotoxic and tumor-inhibitory properties.

These application notes provide an overview of the anticancer potential of key compounds derived from Salvia species, with a focus on their mechanisms of action and methodologies for their investigation. Due to the limited data on Salvisyrianone, this document will focus on well-studied Salvia compounds, including Salvianolic Acid A, Salvianolic Acid B, Tanshinone IIA, Cryptotanshinone, and the essential oil of Salvia syriaca. The information presented herein is intended to serve as a guide for researchers exploring the therapeutic utility of these natural products in oncology.

Quantitative Data Summary

The following tables summarize the cytotoxic and anti-proliferative activities of selected Salvia-derived compounds against various cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

Table 1: Cytotoxicity of Salvianolic Acids

| Compound | Cancer Cell Line | Assay | IC50/EC50 | Citation |

| Salvianolic Acid A | KB (Oral Squamous Carcinoma) | Clonogenic Assay | 44.7 µM | [1] |

| Salvianolic Acid B | MCF-7 (Breast Adenocarcinoma) | Not Specified | 4.5 mg/mL (24h), 4.9 mg/mL (48h), 4.6 mg/mL (72h) | [2] |

| Salvianolic Acid B | SKOV3 (Ovarian Cancer) | Not Specified | 45.6 µmol/L | [3] |

Table 2: Cytotoxicity of Tanshinones

| Compound | Cancer Cell Line | Assay | IC50/EC50 | Citation |

| Tanshinone IIA | Human Breast Cancer Cells | Not Specified | 0.25 µg/mL | [4] |

| Tanshinone IIA | SH-SY5Y (Neuroblastoma) | MTT Assay | 34.98 µmol/L (24h) | [5] |

| Tanshinone IIA | HepG2 (Hepatocellular Carcinoma) | Not Specified | 4.17 µM | [6] |

| Cryptotanshinone | Rh30 (Rhabdomyosarcoma) | Not Specified | ~5.1 µM | [7] |

| Cryptotanshinone | DU145 (Prostate Carcinoma) | Not Specified | ~3.5 µM | [7] |

| Cryptotanshinone | Hey (Ovarian Cancer) | Not Specified | 18.4 µM | [8] |

| Cryptotanshinone | A2780 (Ovarian Cancer) | Not Specified | 11.2 µM | [8] |

| Cryptotanshinone | A2780 (Ovarian Cancer) | CCK-8 Assay | 11.39 µM (24h), 8.49 µM (48h) | [9] |

| Cryptotanshinone | MDA-MB-231 (Triple-Negative Breast Cancer) | Not Specified | 13.11 µmol/L | [10] |

Table 3: Cytotoxicity of Salvia syriaca Essential Oil

| Compound | Cancer Cell Line | Assay | IC50/EC50 | Citation |

| Salvia syriaca Essential Oil | Caco-2 (Colorectal Adenocarcinoma) | Crystal Violet | 63.5 µg/mL | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of Salvia-derived compounds.

Cell Viability and Cytotoxicity Assays

a) MTT Assay Protocol

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Salvia-derived compound (e.g., Tanshinone IIA)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of the Salvia-derived compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

b) CCK-8 Assay Protocol

Principle: The Cell Counting Kit-8 (CCK-8) assay is a convenient and sensitive colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays. WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] is reduced by dehydrogenases in cells to give a yellow-colored product (formazan), which is soluble in the tissue culture medium. The amount of the formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Salvia-derived compound (e.g., Cryptotanshinone)

-

CCK-8 solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[12]

-

Treat cells with various concentrations of the Salvia-derived compound for the desired duration.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[12]

-

Measure the absorbance at 450 nm using a microplate reader.[12]

-

Calculate cell viability and IC50 values.

Apoptosis Assays

a) Annexin V-FITC/PI Staining Protocol

Principle: Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid component that is translocated from the inner to the outer leaflet of the plasma membrane in the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cancer cells by treating with the Salvia-derived compound at its IC50 concentration for a specified time.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

b) TUNEL Assay Protocol

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

Materials:

-

Treated and untreated cells on coverslips or slides

-

TUNEL assay kit

-

Fluorescence microscope

Procedure:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.[13]

-

Wash the cells with PBS.

-

Permeabilize the cells with a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).

-

Follow the manufacturer's instructions for the TUNEL reaction, which typically involves incubating the cells with a mixture of TdT and fluorescently labeled dUTP.

-

Counterstain the nuclei with a DNA stain such as DAPI.

-

Mount the coverslips and visualize the cells under a fluorescence microscope.[12]

Western Blotting Protocol

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.[14]

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.[14]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Salvia-derived compounds and a general experimental workflow for their investigation.

Caption: A general workflow for evaluating the anticancer potential of Salvia compounds.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Salvia compounds.

Caption: Modulation of the MAPK/ERK signaling pathway by Salvia compounds.

References

- 1. [Salvianolic acid A inhibits nucleoside transport and potentiates the antitumor activity of chemotherapeutic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salvianolic Acid B Slows the Progression of Breast Cancer Cell Growth via Enhancement of Apoptosis and Reduction of Oxidative Stress, Inflammation, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Possible applications of salvianolic acid B against different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential anticancer activity of tanshinone IIA against human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential pharmacological mechanisms of tanshinone IIA in the treatment of human neuroblastoma based on network pharmacological and molecular docking Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study on the Antitumor Mechanism of Tanshinone IIA In Vivo and In Vitro through the Regulation of PERK-ATF4-HSPA5 Pathway-Mediated Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. brieflands.com [brieflands.com]

- 12. Salvianolic Acid A Protects H9C2 Cardiomyocytes from Doxorubicin-Induced Damage by Inhibiting NFKB1 Expression Thereby Downregulating Long-Noncoding RNA (lncRNA) Plasmacytoma Variant Translocation 1 (PVT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Tanshinone IIA Inhibits Epithelial-to-Mesenchymal Transition Through Hindering β-Arrestin1 Mediated β-Catenin Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

No In Vivo Animal Model Data Currently Available for Salvisyrianone

Initial research indicates a lack of publicly available scientific literature detailing in vivo studies of a compound referred to as "Salvisyrianone" in animal models. Extensive searches of scientific databases have not yielded any specific pharmacological, toxicological, or mechanistic studies for a compound with this name.

It is possible that "Salvisyrianone" may be a novel, recently isolated compound with research yet to be published, a compound known by a different chemical name, or a potential typographical error in the query.

Phytochemical studies of Salvia syriaca, a plant from which a compound with a similar name might originate, have identified various other compounds, including flavonoids, terpenoids, a sesterterpenoid named salvisyriacolide, and a sesquiterpene named syriacine.[1][2] While some extracts of Salvia syriaca and its isolated constituents have undergone preliminary in vitro evaluation for enzymatic inhibition and antioxidant properties, and in one instance, topical anti-inflammatory effects in a mouse ear edema model, no systemic in vivo animal studies for a compound specifically named "Salvisyrianone" are documented in the available literature.[1][3][4]

A Potential Alternative: Salvinorin A

It is highly probable that the query may be referring to Salvinorin A , a well-researched, potent, and selective kappa-opioid receptor (KOR) agonist. Salvinorin A is the principal psychoactive molecule isolated from the plant Salvia divinorum.[5][6][7][8] Unlike the apparent lack of data for "Salvisyrianone," Salvinorin A has been the subject of numerous in vivo studies in various animal models, investigating its therapeutic potential, pharmacology, and toxicology.

Should the user be interested in the in vivo animal model studies of Salvinorin A , detailed Application Notes and Protocols can be provided, covering areas such as:

-

Analgesic and Anti-inflammatory Effects: Studies in rodent models demonstrating the pain-relieving and anti-inflammatory properties of Salvinorin A and its analogues.[9]

-

Neurological and Psychiatric Disorders: Research in animal models of addiction, depression, and stroke.

-